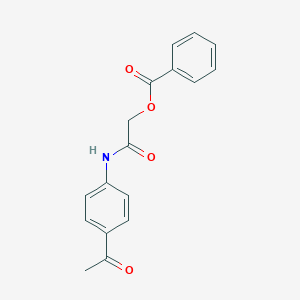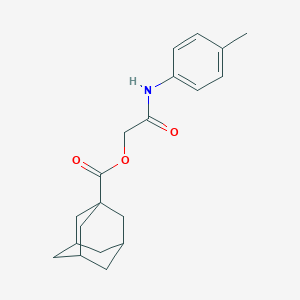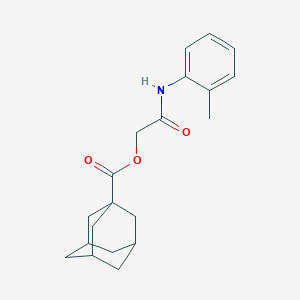
(5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as CMT-3, is a synthetic compound that belongs to the class of thiazolidinediones. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and osteoporosis.
Aplicaciones Científicas De Investigación
(5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis. In addition, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis. Furthermore, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been investigated for its potential use in treating osteoporosis, as it has been found to stimulate bone formation and inhibit bone resorption.
Mecanismo De Acción
The exact mechanism of action of (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. It has also been found to inhibit angiogenesis by downregulating the expression of VEGF and other angiogenic factors. In inflammatory cells, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In osteoblasts, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to stimulate bone formation by activating the Wnt/β-catenin signaling pathway.
Biochemical and Physiological Effects:
(5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and reduce metastasis. In inflammatory cells, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In osteoblasts, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to stimulate bone formation and inhibit bone resorption. However, the exact mechanisms underlying these effects are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to its use. (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is highly cytotoxic and can cause cell death at high concentrations, which can limit its use in certain experiments. In addition, the exact mechanisms of action of (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione are not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is the development of more potent and selective analogs of (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione for use in cancer and inflammatory diseases. Another area of interest is the investigation of the role of (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in bone metabolism and its potential use in treating osteoporosis. Furthermore, the mechanisms underlying the anti-cancer and anti-inflammatory effects of (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione need to be further elucidated to fully understand its therapeutic potential. Finally, the development of novel drug delivery systems for (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione could improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and osteoporosis. It has been found to have multiple mechanisms of action and biochemical and physiological effects in different cell types. Although there are some limitations to its use, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Future research on (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione should focus on developing more potent and selective analogs, investigating its role in bone metabolism, and elucidating its mechanisms of action.
Métodos De Síntesis
(5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized by reacting 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 4-fluorobenzylamine in the presence of acetic acid and sodium acetate to form 5-chloro-2-hydroxy-3-methoxybenzylidene-4-fluorobenzylamine. This intermediate compound is then reacted with thioacetic acid in the presence of triethylamine to form (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione.
Propiedades
Nombre del producto |
(5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C18H13ClFNO4S |
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
(5E)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13ClFNO4S/c1-25-14-8-12(19)6-11(16(14)22)7-15-17(23)21(18(24)26-15)9-10-2-4-13(20)5-3-10/h2-8,22H,9H2,1H3/b15-7+ |
Clave InChI |
BKZCGLHVDIAKRY-VIZOYTHASA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl |
SMILES |
COC1=C(C(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)O |
SMILES canónico |
COC1=CC(=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)



![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305677.png)
![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)



![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305687.png)
![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305689.png)

